Afabicin disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

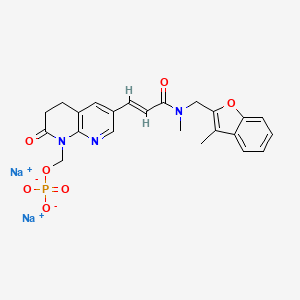

Molecular Formula |

C23H22N3Na2O7P |

|---|---|

Molecular Weight |

529.4 g/mol |

IUPAC Name |

disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |

InChI |

InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |

InChI Key |

ZAWLQRSRUJJWHT-OJYIHNBOSA-L |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Precision Strike of Afabicin Disodium: A Technical Guide to its Inhibition of Staphylococcal Fatty Acid Synthesis

For Immediate Release

Lausanne, Switzerland – November 7, 2025 – This technical whitepaper provides an in-depth analysis of the mechanism of action for afabicin disodium, a novel antibiotic specifically targeting the fatty acid synthesis (FASII) pathway in Staphylococcus species. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and antimicrobial resistance.

This compound is a water-soluble prodrug that undergoes in vivo conversion to its active metabolite, afabicin desphosphono (also known as Debio 1452 and AFN-1252).[1] It is this active form that exhibits potent and targeted inhibitory activity against the staphylococcal enoyl-acyl carrier protein reductase (FabI) enzyme.[1] FabI is an essential enzyme in the bacterial type II fatty acid synthesis pathway, responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid chains.[2][3] The targeted inhibition of this crucial enzymatic step disrupts the integrity of the bacterial cell membrane, ultimately leading to bacterial cell death.[2]

Core Mechanism: Targeting the Staphylococcal FASII Pathway

The bacterial fatty acid synthesis II (FASII) pathway is a validated and attractive target for novel antimicrobial agents due to significant structural differences from the mammalian fatty acid synthase (FASI) system.[3] In Staphylococcus aureus, the FASII pathway is responsible for the de novo synthesis of fatty acids, which are essential components of the bacterial cell membrane.

The mechanism of action of afabicin desphosphono is centered on its specific and potent inhibition of the FabI enzyme. This inhibition disrupts the elongation of fatty acid chains, leading to a depletion of the necessary building blocks for the bacterial membrane.

Signaling Pathway of Staphylococcal Fatty Acid Synthesis (FASII) and Inhibition by Afabicin Desphosphono

Caption: Staphylococcal FASII pathway and the inhibitory action of afabicin desphosphono on the FabI enzyme.

Quantitative Analysis of Afabicin Desphosphono Activity

The potency of afabicin desphosphono has been quantified through various in vitro studies, demonstrating its highly effective inhibition of both the FabI enzyme and the growth of Staphylococcus aureus, including multidrug-resistant strains.

| Parameter | Value | Organism/Enzyme | Reference |

| IC₅₀ | 14 nM | S. aureus FabI | [4] |

| Kᵢ | 12.8 ± 0.5 nM | S. aureus FabI | [4][5] |

| MIC₅₀ | 0.004 µg/mL | S. aureus | [6] |

| MIC₉₀ | 0.015 µg/mL | S. aureus | [4] |

| MIC₉₀ | 0.12 µg/mL | Coagulase-negative staphylococci | [4] |

Table 1: In Vitro Inhibitory Activity of Afabicin Desphosphono

Detailed Experimental Protocols

The following sections outline the methodologies employed in key experiments to elucidate the mechanism of action of afabicin desphosphono.

FabI Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of afabicin desphosphono on the activity of purified S. aureus FabI enzyme.

Objective: To determine the IC₅₀ and Kᵢ values of afabicin desphosphono against S. aureus FabI.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant S. aureus FabI is expressed and purified. The substrate, crotonyl-acyl carrier protein (crotonyl-ACP), is synthesized.

-

Reaction Mixture: The assay is performed in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing the purified FabI enzyme, NADPH as a cofactor, and varying concentrations of crotonyl-ACP.

-

Inhibition Studies: For IC₅₀ determination, the reaction is initiated in the presence of a fixed concentration of substrates and varying concentrations of afabicin desphosphono. For Kᵢ determination, both the inhibitor and substrate concentrations are varied.

-

Data Acquisition: The enzymatic reaction, which involves the oxidation of NADPH to NADP⁺, is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀. Kᵢ values are determined by analyzing the enzyme kinetics using appropriate models, such as the Michaelis-Menten equation, and plotting the data, for instance, using a Dixon plot.[4]

Experimental Workflow for FabI Inhibition Assay

Caption: Workflow for determining the inhibitory constants of afabicin desphosphono against S. aureus FabI.

Fatty Acid Synthesis Inhibition Assay in Whole Cells

This assay confirms that the antibacterial activity of afabicin desphosphono is a direct result of the inhibition of fatty acid synthesis within the bacterial cell.

Objective: To demonstrate that afabicin desphosphono selectively inhibits the incorporation of precursors into fatty acids in S. aureus.

Methodology:

-

Bacterial Culture: S. aureus cultures are grown to the mid-logarithmic phase.

-

Treatment: The bacterial cultures are treated with varying concentrations of afabicin desphosphono.

-

Radiolabeling: A radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]-acetate, is added to the cultures.

-

Incubation: The cultures are incubated to allow for the incorporation of the radiolabel into newly synthesized molecules.

-

Macromolecule Precipitation: The synthesis of major macromolecules (DNA, RNA, protein, peptidoglycan, and lipids) is stopped, and the macromolecules are precipitated.

-

Lipid Extraction: The lipid fraction containing the newly synthesized fatty acids is selectively extracted.

-

Quantification: The amount of radioactivity incorporated into the lipid fraction is quantified using scintillation counting.

-

Analysis: The inhibition of [¹⁴C]-acetate incorporation into lipids is compared to its effect on the incorporation of other radiolabeled precursors for other macromolecular synthesis pathways to confirm the specificity of the inhibitor.[7]

Logical Relationship of Afabicin's Action

Caption: Logical flow from the administration of this compound to its bactericidal effect on Staphylococcus.

Conclusion

This compound, through its active metabolite afabicin desphosphono, represents a highly targeted and potent inhibitor of the staphylococcal fatty acid synthesis pathway. Its specific inhibition of the FabI enzyme provides a focused mechanism of action that is effective against a range of staphylococcal species, including those resistant to other classes of antibiotics. The quantitative data and experimental protocols outlined in this whitepaper provide a comprehensive understanding of its core mechanism, supporting its continued development as a promising therapeutic agent in the fight against challenging staphylococcal infections.

References

- 1. Afabicin - Wikipedia [en.wikipedia.org]

- 2. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 3. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. facm.ucl.ac.be [facm.ucl.ac.be]

- 7. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Afabicin Desphosphono Crystal Structure and Binding Site with Staphylococcus aureus FabI

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and binding site of afabicin desphosphono (Debio 1452/AFN-1252), the active metabolite of the antibiotic afabicin, in complex with its target, the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). This document details the key molecular interactions, presents quantitative binding and structural data, and outlines the experimental protocols utilized in these seminal studies.

Introduction

Afabicin is a first-in-class antibiotic specifically targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). It is a prodrug that is rapidly converted in vivo to its active form, afabicin desphosphono.[1][2] The potent antibacterial activity of afabicin desphosphono stems from its highly specific inhibition of FabI, a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[3][4] This pathway is essential for bacterial membrane biogenesis and is distinct from the type I fatty acid synthesis pathway found in mammals, making FabI an attractive target for antimicrobial drug development.[5] Understanding the precise molecular interactions between afabicin desphosphono and S. aureus FabI is paramount for the development of next-generation FabI inhibitors and for combating the rise of antibiotic resistance.

Crystal Structure of the Afabicin Desphosphono-S. aureus FabI Complex

The crystal structure of afabicin desphosphono in a ternary complex with S. aureus FabI and the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) has been elucidated, providing critical insights into its mechanism of inhibition. The relevant Protein Data Bank (PDB) entry for this complex is 4FS3 .

The structure reveals that afabicin desphosphono binds to the active site of FabI, forming a stable ternary complex with the enzyme and the NADPH cofactor.[3] This binding mode is crucial for its inhibitory activity.

Quantitative Crystallographic Data

The following table summarizes the key data collection and refinement statistics for the crystal structure of the afabicin desphosphono-S. aureus FabI-NADPH complex.

| Parameter | Value |

| PDB ID | 4FS3 |

| Resolution (Å) | 2.10 |

| R-work | 0.187 |

| R-free | 0.231 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c in Å) | 59.9, 83.1, 100.9 |

| Unit Cell Angles (α, β, γ in °) | 90, 90, 90 |

The Afabicin Desphosphono Binding Site

Afabicin desphosphono occupies the active site of S. aureus FabI, a pocket that normally accommodates the enoyl-ACP substrate. The inhibitor engages in a network of specific interactions with key amino acid residues and the NADPH cofactor, leading to potent inhibition of the enzyme's activity.

Key Molecular Interactions

The binding of afabicin desphosphono within the FabI active site is characterized by a series of hydrogen bonds and hydrophobic interactions:

-

Hydrogen Bonding: The oxo-tetrahydronaphthyridine moiety of afabicin desphosphono forms critical hydrogen bonds with the backbone atoms of Ala-97.[3] Additionally, the cis-amide linker of the inhibitor establishes a hydrogen-bond network involving the catalytic residue Tyr-157, the 2'-hydroxyl group of the NADPH cofactor, and the essential catalytic residue Lys-164.[3]

-

π-Stacking Interactions: The 3-methylbenzofuran group of afabicin desphosphono engages in π-stacking interactions with the nicotinamide ring of NADPH.[3]

These interactions collectively anchor the inhibitor firmly within the active site, preventing the binding and reduction of the natural enoyl-ACP substrate.

Signaling Pathway and Binding Logic

The following diagram illustrates the key interactions within the FabI active site upon binding of afabicin desphosphono.

Caption: Key interactions of afabicin desphosphono in the S. aureus FabI active site.

Quantitative Binding and Activity Data

The inhibitory potency of afabicin desphosphono against S. aureus FabI has been quantified through biochemical assays. Additionally, its antimicrobial activity is well-documented through minimum inhibitory concentration (MIC) studies.

| Parameter | Value | Organism/Target |

| Ki | 12.8 ± 0.5 nM | S. aureus FabI |

| MIC50 | 0.008 mg/L | Methicillin-Susceptible S. aureus (MSSA) |

| MIC90 | ≤0.015 mg/L | Methicillin-Susceptible S. aureus (MSSA) |

| MIC50 | 0.008 mg/L | Methicillin-Resistant S. aureus (MRSA) |

| MIC90 | ≤0.015 mg/L | Methicillin-Resistant S. aureus (MRSA) |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the characterization of afabicin desphosphono's interaction with S. aureus FabI.

Protein Expression and Purification for Crystallography

-

Gene Cloning and Expression: The fabI gene from S. aureus is cloned into an appropriate expression vector (e.g., pET vector series) with a hexahistidine tag to facilitate purification. The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: The transformed E. coli are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1.0 mM, and the culture is incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM phenylmethylsulfonyl fluoride (PMSF)). The cells are lysed by sonication or high-pressure homogenization, and the cell debris is removed by ultracentrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged FabI protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Protein Concentration and Storage: The purified protein is concentrated using an ultrafiltration device, and the final concentration is determined by measuring the absorbance at 280 nm. The pure protein is flash-frozen in liquid nitrogen and stored at -80°C.

Crystallization, Data Collection, and Structure Determination

-

Complex Formation: Purified S. aureus FabI is incubated with a molar excess of afabicin desphosphono and NADPH to form the ternary complex.

-

Crystallization: The FabI-afabicin desphosphono-NADPH complex is crystallized using the hanging-drop vapor diffusion method. The protein complex solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts. The drops are equilibrated against the reservoir solution at a constant temperature.

-

X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

-

Data Processing and Structure Solution: The diffraction data are processed and scaled using appropriate software (e.g., HKL2000). The structure is solved by molecular replacement using a known structure of FabI as a search model.

-

Structure Refinement: The initial model is refined against the experimental data using software such as PHENIX or REFMAC5. Manual model building and correction are performed using Coot. Water molecules are added, and the final model is validated for its geometric quality.

FabI Inhibition Assay (Determination of Ki)

-

Assay Principle: The enzymatic activity of FabI is monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH to NAD+ or NADP+, respectively, during the reduction of the substrate, crotonyl-CoA.

-

Reaction Mixture: The assay is performed in a buffer (e.g., 100 mM MES pH 6.5) containing a fixed concentration of S. aureus FabI, NADPH, and varying concentrations of the substrate (crotonyl-CoA) and the inhibitor (afabicin desphosphono).

-

Data Acquisition: The reaction is initiated by the addition of the enzyme, and the change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated for each substrate and inhibitor concentration. The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis.[6]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the structural and biochemical characterization of the afabicin desphosphono-FabI interaction.

Caption: Workflow for structural and biochemical analysis of afabicin desphosphono.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. Modelling dynamics in protein crystal structures by ensemble refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular pharmacokinetics and intracellular activity of the bacterial fatty acid synthesis inhibitor, afabicin desphosphono against different resistance phenotypes of Staphylococcus aureus in models of cultured phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Afabicin Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afabicin disodium, also known as Debio 1450, is a first-in-class antibiotic agent developed for the treatment of infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). It functions as a prodrug, which is converted in vivo to its active form, afabicin desphosphono (Debio 1452).[1][2] The active moiety is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component in the fatty acid biosynthesis pathway of staphylococci.[1][2] This specific targeting provides a narrow-spectrum activity, potentially reducing the impact on the patient's natural microbiota. This guide provides a detailed overview of the chemical synthesis and purification of this compound, drawing from publicly available patent literature.

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

Afabicin's therapeutic effect stems from the targeted inhibition of FabI, an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is responsible for the elongation of fatty acid chains, which are crucial components of bacterial cell membranes. By blocking the final, rate-limiting step of this cycle, afabicin desphosphono disrupts membrane integrity and ultimately leads to bacterial cell death. The FASII pathway in bacteria is distinct from the fatty acid synthase (FASI) system in mammals, which accounts for the selective toxicity of Afabicin towards bacteria.

Caption: Mechanism of action of Afabicin.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial preparation of the active molecule, afabicin desphosphono, followed by a phosphorylation step to form the prodrug, and finally, conversion to the disodium salt. The following experimental protocols are based on the procedures outlined in patent document WO 2013/190384 A.[3][4]

Synthesis of Afabicin Desphosphono (Active Moiety)

The synthesis of the active moiety, (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide, is detailed in patent WO 03/088897 A.[4]

Synthesis of Afabicin Free Acid

The conversion of afabicin desphosphono to the phosphate prodrug is a key step in the synthesis.

Experimental Protocol: Synthesis of {6-[(E)-3-{methyl[(3-methyl-1-benzofuran-2-yl)methyl]amino}-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}methyl dihydrogen phosphate

A detailed experimental protocol for this specific conversion is outlined in patent WO 2013/190384 A. The general approach involves the reaction of afabicin desphosphono with a suitable phosphorylating agent.

| Step | Reagents and Solvents | Reaction Conditions |

| 1 | Afabicin desphosphono, a suitable solvent (e.g., anhydrous polar aprotic solvent), and a phosphorylating agent. | The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature. |

| 2 | Quenching solution (e.g., aqueous bicarbonate solution). | Added to stop the reaction and neutralize acidic byproducts. |

| 3 | Extraction with an organic solvent. | To isolate the crude product. |

| 4 | Purification by chromatography. | To remove unreacted starting materials and byproducts. |

Note: Specific quantities, reaction times, and temperatures are proprietary and detailed within the referenced patent.

Conversion to this compound

The final step involves the conversion of the afabicin free acid to its disodium salt. This is generally achieved by reacting the free acid with a sodium-containing base.

Experimental Protocol: Preparation of this compound

-

Dissolution: The purified afabicin free acid is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.

-

Titration: A solution of a sodium base, such as sodium hydroxide or sodium bicarbonate, is added dropwise to the afabicin solution until the desired pH is reached, indicating the formation of the disodium salt.

-

Isolation: The disodium salt is then isolated, typically by precipitation, filtration, and drying under vacuum.

Purification of this compound

The purification of the final product is critical to ensure its safety and efficacy. A combination of techniques is employed to achieve the high purity required for a pharmaceutical active ingredient.

| Purification Method | Description |

| Chromatography | High-performance liquid chromatography (HPLC) is a standard method for purifying the final compound and its intermediates. The choice of stationary and mobile phases is crucial for achieving optimal separation. |

| Crystallization | Crystallization from a suitable solvent or solvent system is used to obtain a highly pure crystalline form of this compound. This process also helps in removing amorphous impurities. |

| Filtration and Drying | Following purification, the product is filtered and dried under controlled conditions to remove residual solvents and moisture. |

Data Presentation

Table 1: Physicochemical Properties of Afabicin

| Property | Value |

| IUPAC Name | [6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate[1] |

| Molecular Formula | C23H24N3O7P[1] |

| Molar Mass | 485.43 g/mol [1] |

| Form | Prodrug[1][2] |

| Active Moiety | Afabicin desphosphono (Debio 1452)[1][2] |

Experimental Workflow and Logic Diagrams

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. WO2017144717A1 - Medicament for treatment of diabetic foot infections - Google Patents [patents.google.com]

- 2. Afabicin - Wikipedia [en.wikipedia.org]

- 3. AU2020223515A1 - Afabicin formulation, method for making the same - Google Patents [patents.google.com]

- 4. WO2020249731A1 - Afabicin for use for treating bacterial infections involving biofilm - Google Patents [patents.google.com]

The Kinetic Inhibition of FabI by Afabicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afabicin (formerly Debio 1450) is a first-in-class antibacterial agent that represents a significant advancement in the fight against resistant staphylococcal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, afabicin desphosphono (also known as Debio 1452 or AFN-1252). This active compound is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI). FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is essential for the integrity of the bacterial cell membrane and, consequently, for bacterial survival. This technical guide provides an in-depth overview of the inhibitory kinetics of afabicin on the FabI enzyme, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action: Targeting the Bacterial Fatty Acid Synthesis Pathway

The FASII pathway is responsible for the synthesis of fatty acids in bacteria and is distinct from the type I fatty acid synthesis (FAS-I) pathway found in mammals, making it an attractive target for selective antibacterial therapy. FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the NADH-dependent reduction of an enoyl-ACP substrate to its corresponding acyl-ACP.[1] By inhibiting FabI, afabicin desphosphono effectively halts the production of essential fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death.

dot

Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway Inhibition by Afabicin.

Quantitative Inhibitory Kinetics

The potency of afabicin desphosphono against Staphylococcus aureus FabI has been quantified through various enzymatic and microbiological assays. The following tables summarize the key inhibitory constants and minimum inhibitory concentrations.

| Parameter | Value | Organism/Strain | Reference |

| IC50 | 14 nM | S. aureus | [2] |

| Ki | 12.8 ± 0.5 nM | S. aureus | [3] |

| Km (crotonyl-ACP) | 3.1 ± 1.9 µM | S. aureus FabI | [2] |

Table 1: In Vitro Enzymatic Inhibition of S. aureus FabI by Afabicin Desphosphono (AFN-1252)

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | 0.008 | ≤0.015 | [4] |

| Methicillin-Resistant S. aureus (MRSA) | 0.008 | ≤0.015 | [4] |

| Coagulase-Negative Staphylococci | - | 0.12 | [2] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Afabicin Desphosphono (AFN-1252)

Experimental Protocols

Purification of Recombinant S. aureus FabI

A detailed protocol for the purification of His-tagged S. aureus FabI is crucial for obtaining high-quality enzyme for kinetic studies. The following is a summarized methodology based on established protocols.

dot

Caption: Workflow for the Purification of Recombinant S. aureus FabI.

Methodology:

-

Cloning and Expression: The fabI gene from S. aureus is cloned into an expression vector containing an N-terminal polyhistidine tag. The construct is then transformed into a suitable E. coli expression strain.

-

Cell Lysis: Bacterial cells expressing the recombinant FabI are harvested and lysed by sonication in a binding buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5 mM imidazole, 5% glycerol) containing protease inhibitors.[2] The lysate is clarified by centrifugation.

-

Ion-Exchange Chromatography: The clarified lysate is passed through a DE52 ion-exchange column to remove nucleic acids and some contaminating proteins.[2] The flowthrough containing FabI is collected.

-

Affinity Chromatography: The flowthrough is then loaded onto a nickel-chelate affinity column. The column is washed extensively with a wash buffer containing a low concentration of imidazole (e.g., 30 mM) to remove non-specifically bound proteins.[2]

-

Elution: The His-tagged FabI is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).[2]

-

Dialysis and Concentration: The eluted fractions containing pure FabI are pooled and dialyzed against a storage buffer (e.g., 10 mM HEPES, 500 mM NaCl) to remove imidazole. The purified enzyme is then concentrated to a suitable concentration for storage and use in assays.[2]

FabI Enzyme Kinetics Assay

The inhibitory activity of afabicin desphosphono on FabI is determined by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant S. aureus FabI

-

Afabicin desphosphono (AFN-1252)

-

NADPH

-

Crotonyl-ACP (substrate)

-

Assay Buffer: 100 mM Na-N-(2-acetamido)-2-iminodiacetic acid (ADA), pH 6.5[2]

-

Pluronic F-68

-

Glycerol

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, 50 μM NADPH, 4% glycerol, 0.1% Pluronic F-68, and 10% DMSO.[2]

-

Inhibitor Addition: Varying concentrations of afabicin desphosphono (dissolved in DMSO) are added to the reaction mixture.

-

Enzyme Addition: The reaction is initiated by the addition of 3 nM purified S. aureus FabI.[2]

-

Substrate Addition: After a brief pre-incubation, the reaction is started by the addition of 25 μM crotonyl-ACP.[2]

-

Data Acquisition: The decrease in absorbance at 340 nm is monitored spectrophotometrically at 30°C. The initial velocity of the reaction is calculated from the linear phase of the progress curve.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined by measuring the reaction velocities at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models. For AFN-1252, this was achieved by plotting the substrate concentration divided by the reaction velocity against the inhibitor concentration at different fixed substrate concentrations.[5]

Logical Relationship of Afabicin Action

The clinical efficacy of afabicin is dependent on its conversion to the active form and the subsequent specific inhibition of the target enzyme within the pathogen.

dot

Caption: Logical Flow from Afabicin Administration to Bacterial Inhibition.

Conclusion

Afabicin, through its active metabolite afabicin desphosphono, is a highly potent and selective inhibitor of the S. aureus FabI enzyme. Its mechanism of action, targeting a crucial step in the essential FASII pathway, provides a novel approach to combating staphylococcal infections, including those caused by resistant strains. The low nanomolar inhibitory constants and potent MIC values underscore its efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel FabI inhibitors, which are critical for the future of antibacterial drug development.

References

- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]

- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Selective Strike: A Technical Guide to the Narrow-Spectrum Activity of Afabicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Afabicin, a first-in-class antibiotic characterized by its highly selective, narrow-spectrum activity against staphylococcal species. We will explore its precise mechanism of action, present key quantitative data on its antimicrobial spectrum, and detail the experimental protocols used to characterize its activity.

Core Mechanism: Targeted Inhibition of Bacterial Fatty Acid Synthesis

Afabicin (also known as Debio 1450 or AFN-1720) is an investigational antibiotic administered as a prodrug.[1][2] Following intravenous or oral administration, it is rapidly converted in vivo to its active moiety, afabicin desphosphono (Debio 1452 or AFN-1252).[1][2][3]

The remarkable specificity of afabicin desphosphono stems from its targeted inhibition of a crucial bacterial enzyme: enoyl-acyl carrier protein reductase (FabI) .[3][4][5] FabI is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[3][5] It catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis—the reduction of a trans-2-enoyl-ACP intermediate to an acyl-ACP.[3] By inhibiting this step, afabicin desphosphono effectively halts the production of fatty acids, which are vital for the construction and integrity of the bacterial cell membrane, ultimately leading to bacterial cell death.[5][6]

The narrow spectrum of Afabicin is a direct consequence of this mechanism. The FabI enzyme is highly conserved across staphylococcal species but is not essential or is replaced by structurally distinct isoforms (like FabK, FabV, or FabL) in many other bacteria, including common gut commensals.[4] This specificity allows Afabicin to selectively target staphylococci while having a minimal impact on the broader human microbiota.[4][7]

Figure 1. Mechanism of Action of Afabicin.

Quantitative Data: In Vitro Activity Spectrum

The in vitro activity of afabicin's active moiety, afabicin desphosphono, demonstrates its potent and selective action against staphylococci while sparing other bacteria, including those representative of the human gut microbiota.

| Organism/Group | Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | Activity Level |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.008 | ≤0.015 | Potent |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.008 | ≤0.015 | Potent |

| Human Microbiota Representatives | Panel of 39 common species (e.g., Bacteroides, Bifidobacterium, Clostridium, Lactobacillus) | >8 | >8 | Not Active |

| Data sourced from references[8] and[4]. MIC values are for the active moiety, afabicin desphosphono. |

Experimental Protocols

The characterization of Afabicin's activity relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Determination

MIC testing for Afabicin is performed according to the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][9][10]

Objective: To determine the lowest concentration of afabicin desphosphono that inhibits the visible growth of a bacterial isolate.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of afabicin desphosphono is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria without drug) and a sterility control well (broth only) are included. The plate is incubated at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth (i.e., no turbidity) compared to the growth control well.

Figure 2. Broth Microdilution MIC Assay Workflow.

Time-Kill Kinetic Assay

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, revealing whether its activity is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) over time.[11]

Objective: To assess the rate and extent of bacterial killing by afabicin desphosphono at various concentrations.

Methodology:

-

Inoculum Preparation: A log-phase bacterial culture is diluted in fresh MHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Exposure to Antibiotic: The bacterial suspension is aliquoted into flasks containing afabicin desphosphono at various concentrations (e.g., 1x, 4x, 8x MIC) and a growth control flask without the antibiotic.

-

Incubation and Sampling: The flasks are incubated with shaking at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.

-

Viable Cell Counting: The collected samples are serially diluted in saline or phosphate-buffered saline (PBS) to neutralize the antibiotic's effect. The dilutions are then plated onto appropriate agar plates.

-

Data Analysis: After incubation, the colonies on the plates are counted to determine the number of viable bacteria (CFU/mL) at each time point. The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.[12]

FabI Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of afabicin desphosphono on the purified FabI enzyme.

Objective: To quantify the inhibition of FabI enzymatic activity by afabicin desphosphono.

Methodology:

-

Reaction Mixture Preparation: The assay is conducted in microtiter plates. Each well contains a reaction buffer (e.g., MES buffer), the purified FabI enzyme, and the reduced nicotinamide adenine dinucleotide (NADH) cofactor.[13][14]

-

Inhibitor Addition: Varying concentrations of afabicin desphosphono are added to the wells.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, typically an analogue like crotonoyl-coenzyme A (crotonoyl-CoA) or the natural substrate crotonoyl-ACP.[13][15]

-

Monitoring Enzyme Activity: The activity of the FabI enzyme is measured by monitoring the consumption of NADH. The oxidation of NADH to NAD⁺ results in a decrease in absorbance at 340 nm, which can be measured spectrophotometrically over time.[13][14]

-

Data Analysis: The initial reaction velocities are calculated from the rate of change in absorbance. These rates are then used to determine key inhibitory parameters, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the inhibition constant (Ki).[13]

Conclusion

Afabicin represents a significant advancement in the development of targeted antibacterial therapies. Its novel mechanism of action, centered on the specific inhibition of staphylococcal FabI, results in a potent, narrow-spectrum activity that is highly effective against S. aureus, including resistant strains like MRSA, while preserving the broader microbial community. The methodologies outlined in this guide provide the framework for the continued evaluation and understanding of this promising antibiotic class, underscoring the potential of pathogen-specific agents in an era of growing antimicrobial resistance.

References

- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. afabicin (Debio 1450) - Debiopharm [debiopharm.com]

- 4. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic afabicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. contagionlive.com [contagionlive.com]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. debiopharm.com [debiopharm.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Afabicin Desphosphono: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afabicin is a first-in-class antibiotic that, upon conversion to its active moiety, afabicin desphosphono, selectively targets and inhibits the enoyl-acyl carrier protein reductase (FabI) in Staphylococcus species.[1][2][3][4] This targeted mechanism of action results in a narrow and highly specific antibacterial spectrum, primarily directed against staphylococcal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of afabicin desphosphono, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies used for its evaluation. The data presented herein demonstrates the potent and selective activity of afabicin desphosphono, highlighting its potential as a targeted therapy for staphylococcal infections while minimizing disruption to the broader human microbiota.[2][5]

Data Presentation: In Vitro Antibacterial Spectrum of Afabicin Desphosphono

The in vitro activity of afabicin desphosphono has been evaluated against a range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative overview of its antibacterial spectrum.

Table 1: Activity Against Staphylococcus aureus

| Bacterial Species | Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.008[4] | ≤0.015[4] | 0.002–0.25[6] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.008[4] | ≤0.015[4] | 0.002–0.25[6] |

Table 2: Activity Against Other Bacterial Species

| Bacterial Species | Strain ID (if available) | MIC (mg/L) |

| Gram-Positive Bacteria | ||

| Enterococcus faecalis | - | >8[2] |

| Streptococcus constellatus | ATCC 27823 | >8[1] |

| Streptococcus intermedius | ATCC 27335 | >8[1] |

| Bifidobacterium bifidum | ATCC 15696 | >8[1] |

| Bifidobacterium breve | ATCC 15698 | >8[1] |

| Bifidobacterium infantis | ATCC 15702 | >8[1] |

| Bifidobacterium longum | - | >8[1] |

| Gram-Negative Bacteria | ||

| General observation | - | Generally inactive[1] |

| Anaerobic Bacteria | ||

| Bacteroides fragilis | ATCC 25285 | >8[1] |

| Bacteroides ovatus | - | >8[1] |

| Bacteroides thetaiotaomicron | - | >8[1] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of afabicin desphosphono is primarily conducted using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The two main methods employed are broth microdilution and agar dilution.

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of afabicin desphosphono is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Inoculation: The microtiter plates containing the serially diluted afabicin desphosphono are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of afabicin desphosphono that completely inhibits visible growth of the organism.

Agar Dilution Method (CLSI M07)

This method is particularly useful for testing a large number of isolates simultaneously.

Protocol:

-

Preparation of Antimicrobial-Containing Agar: A series of agar plates are prepared, each containing a different concentration of afabicin desphosphono. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten and cooled Mueller-Hinton Agar.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and adjusted to a concentration of approximately 1 x 10⁷ CFU/mL.

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates using an inoculator.

-

Incubation: The plates are incubated at 35°C for 16-20 hours. For anaerobic bacteria, incubation is performed in an anaerobic chamber for 48 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of afabicin desphosphono that prevents the growth of a single colony or a faint haze.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Afabicin Desphosphono

Caption: Mechanism of action of afabicin desphosphono.

Experimental Workflow: Broth Microdilution MIC Determination

References

- 1. academic.oup.com [academic.oup.com]

- 2. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic afabicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular pharmacokinetics and intracellular activity of the bacterial fatty acid synthesis inhibitor, afabicin desphosphono against different resistance phenotypes of Staphylococcus aureus in models of cultured phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. debiopharm.com [debiopharm.com]

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Afabicin Desphosphono against Staphylococcus aureus

Introduction

Afabicin (Debio 1450) is a first-in-class antibiotic specifically designed to target Staphylococcus species, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a prodrug that is rapidly converted in vivo to its active moiety, afabicin desphosphono (Debio 1452).[3][4][5] The protocols described herein focus on determining the Minimum Inhibitory Concentration (MIC) of afabicin desphosphono, the pharmacologically active agent for in vitro susceptibility testing.[5][6]

The unique mechanism of action of afabicin desphosphono involves the inhibition of FabI, an enoyl-acyl carrier protein reductase.[1][2] This enzyme is a critical component of the bacterial fatty acid synthesis (FASII) pathway, which is essential for the integrity of the bacterial cell membrane and overall survival.[7] The high specificity of afabicin for the staphylococcal FabI enzyme results in a narrow-spectrum antibiotic that potently targets S. aureus while preserving the broader gut microbiota.[1][6]

Standardized antimicrobial susceptibility testing is crucial for evaluating the efficacy of new antibiotics. This document provides detailed protocols for determining the MIC of afabicin desphosphono against S. aureus using the broth microdilution and agar dilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][8][9]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Afabicin desphosphono specifically targets and inhibits the FabI enzyme in S. aureus. FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle. By blocking this step, afabicin desphosphono prevents the synthesis of essential fatty acids required for building and maintaining the bacterial cell membrane, ultimately leading to bacterial growth inhibition.

In Vitro Activity of Afabicin Desphosphono

Afabicin desphosphono has demonstrated potent in vitro activity against a large collection of S. aureus clinical isolates, including both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) strains. The following table summarizes its MIC distribution from various studies.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| S. aureus | 872 | 0.002 - 0.25 | 0.004 | 0.016 | [9] |

| S. aureus (MSSA & MRSA) | >90 | Not Specified | 0.008 | ≤0.015 | [4] |

| S. aureus | >5000 | Not Specified | Not Specified | 0.016 | [10] |

| S. aureus (incl. 12 MRSA) | 21 | 0.004 - 0.03 | Not Specified | Not Specified | [8] |

Protocols for MIC Determination

The following protocols are based on the guidelines published by the Clinical and Laboratory Standards Institute (CLSI), primarily document M07.[11]

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC in a liquid medium using 96-well microtiter plates and is a standard reference method.[8][12][13]

1. Principle A standardized suspension of S. aureus is inoculated into wells containing serial twofold dilutions of afabicin desphosphono in cation-adjusted Mueller-Hinton Broth (CAMHB). Following incubation, the lowest concentration of the drug that completely inhibits visible bacterial growth is recorded as the MIC.

2. Materials and Reagents

-

Afabicin desphosphono (analytical grade powder)

-

S. aureus test strains (e.g., ATCC® 29213™ for quality control)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (50-100 µL)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile saline (0.85%) or 1X Phosphate Buffered Saline (PBS)

-

Vortex mixer

-

Incubator (35°C ± 2°C, ambient air)

3. Preparation of Antimicrobial Stock Solution

-

Prepare a stock solution of afabicin desphosphono at 1000 µg/mL in a suitable solvent (consult manufacturer's data sheet for solubility; DMSO is common).

-

Further dilute the stock solution in sterile CAMHB to create a working solution for serial dilutions. For example, to achieve a final concentration range of 0.12 to 0.0002 µg/mL in the plate, prepare a starting concentration of 2.56 µg/mL.

4. Inoculum Preparation

-

Subculture the S. aureus isolate onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.

-

Select 3-5 well-isolated colonies and suspend them in sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution followed by adding 50 µL to 50 µL of drug solution in the well).

5. Test Procedure

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.

-

Add 100 µL of the highest concentration of afabicin desphosphono working solution to well 1.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the positive growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Using a multichannel pipette, inoculate each well (1 through 11) with 50 µL of the standardized bacterial inoculum (final volume in each well will be 100 µL). Do not inoculate well 12.

-

Seal the plate or cover with a lid to prevent evaporation.

6. Incubation Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

7. Reading and Interpreting Results

-

Place the plate on a dark, non-reflective surface or use a reading mirror.

-

Observe the sterility control (well 12) for any growth (should be clear).

-

Observe the growth control (well 11) for turbidity, indicating adequate bacterial growth.

-

The MIC is the lowest concentration of afabicin desphosphono at which there is no visible growth (i.e., the first clear well). This can be observed as a distinct button of cells at the bottom of the U-shaped well for concentrations below the MIC.

8. Quality Control Test a reference strain, such as S. aureus ATCC® 29213, with each batch of MIC tests. The resulting MIC value must fall within the established acceptable range for the assay to be considered valid.

Protocol 2: Agar Dilution Method

This method is a reference standard particularly useful for testing multiple isolates simultaneously.[6][14][15][16]

1. Principle Serial twofold dilutions of afabicin desphosphono are incorporated into molten Mueller-Hinton Agar (MHA). After the agar solidifies, a standardized inoculum of each S. aureus isolate is spotted onto the surface of each plate. The MIC is the lowest drug concentration that inhibits visible growth after incubation.

2. Materials and Reagents

-

Afabicin desphosphono (analytical grade powder)

-

S. aureus test strains

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes (100 mm or 150 mm)

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator) or calibrated loops

-

Water bath (48-50°C)

-

Sterile saline (0.85%)

-

Incubator (35°C ± 2°C, ambient air)

3. Preparation of Antimicrobial Agar Plates

-

Prepare a stock solution of afabicin desphosphono as described in the broth microdilution protocol.

-

Melt a sufficient volume of MHA and equilibrate it in a 48-50°C water bath.

-

Prepare a series of antimicrobial dilutions. For each desired final concentration, add 1 part of the appropriately diluted drug stock solution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar). Mix gently but thoroughly by inverting the tube to avoid bubbles.

-

Pour the agar into sterile Petri dishes on a level surface to a depth of 3-4 mm.

-

Allow the plates to solidify completely. Plates can be stored at 2-8°C for up to 5 days.

-

Prepare one drug-free plate to serve as a growth control.

4. Inoculum Preparation

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

-

Dilute this suspension 1:10 in sterile saline to achieve a final concentration of approximately 1 x 10⁷ CFU/mL. This will deliver a final inoculum of approximately 10⁴ CFU per spot.

5. Test Procedure

-

Using an inoculum replicating device or a calibrated loop, transfer a small, standardized volume (1-2 µL) of each prepared inoculum onto the surface of the agar plates.

-

Spot the inocula onto the entire series of plates, starting with the drug-free control plate and proceeding to the plates with increasing concentrations of afabicin desphosphono.

-

Allow the inoculum spots to dry completely before inverting the plates for incubation.

6. Incubation Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For MRSA, a full 24-hour incubation may be required to detect resistance.[15][16]

7. Reading and Interpreting Results

-

Examine the growth control plate to ensure all isolates have grown satisfactorily.

-

Examine the plates containing afabicin desphosphono.

-

The MIC is the lowest concentration of the drug that completely inhibits visible growth. A faint haze or a single colony should be disregarded.

8. Quality Control Include a known QC strain (S. aureus ATCC® 29213) in each run to validate the results.

References

- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Afabicin - Wikipedia [en.wikipedia.org]

- 4. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular pharmacokinetics and intracellular activity of the bacterial fatty acid synthesis inhibitor, afabicin desphosphono against different resistance phenotypes of Staphylococcus aureus in models of cultured phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. contagionlive.com [contagionlive.com]

- 8. academic.oup.com [academic.oup.com]

- 9. debiopharm.com [debiopharm.com]

- 10. Portico [access.portico.org]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. journals.asm.org [journals.asm.org]

- 15. cmdr.ubc.ca [cmdr.ubc.ca]

- 16. clsjournal.ascls.org [clsjournal.ascls.org]

Application Notes and Protocols: Efficacy of Afabicin in a Neutropenic Mouse Thigh Infection Model

FOR RESEARCH USE ONLY

Introduction

Afabicin (formerly Debio 1450) is a first-in-class antibiotic specifically designed to target Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). It is a prodrug that is rapidly converted in vivo to its active moiety, afabicin desphosphono (formerly Debio 1452).[1][2] This active form inhibits the staphylococcal enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid biosynthesis (FASII) pathway.[1][2] The inhibition of this pathway disrupts the production of essential fatty acids required for bacterial cell membrane synthesis, leading to bacterial cell death. Given its novel mechanism of action, Afabicin is a promising candidate for the treatment of serious staphylococcal infections.

The neutropenic mouse thigh infection model is a well-established and highly utilized preclinical model for evaluating the in vivo efficacy of antimicrobial agents.[3][4] This model is particularly valuable as it minimizes the influence of the host immune system, allowing for a direct assessment of the antimicrobial's activity against the pathogen. By inducing neutropenia, the model mimics the conditions in immunocompromised patients, who are at a higher risk for severe bacterial infections. This application note provides detailed protocols for utilizing the neutropenic mouse thigh infection model to test the efficacy of Afabicin against Staphylococcus aureus.

Data Presentation

The efficacy of Afabicin has been demonstrated in dose-ranging studies within the neutropenic mouse thigh infection model. While much of the publicly available data is presented in the context of pharmacokinetic/pharmacodynamic (PK/PD) modeling, the following table summarizes the reported efficacy of Afabicin against Staphylococcus aureus in this model.

| Afabicin Dose (mg/kg) | Dosing Regimen | S. aureus Strain | Initial Bacterial Load (log10 CFU/thigh) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |

| Various (0.011 - 190) | Every 6 hours | 9 strains (including MRSA) | ~4.9 - 7.1 | Dose-dependent reduction | [3] |

| ≥20 | Single or multiple doses | MSSA | ~6.0 | ≥1 log reduction |

Note: The provided data is a summary based on available literature. Specific log reductions for each dose are often integrated into PK/PD models rather than presented in standalone tables. The efficacy of Afabicin is dose-dependent, with higher doses leading to a greater reduction in bacterial load.

Experimental Protocols

Induction of Neutropenia

This protocol describes the method for inducing neutropenia in mice using cyclophosphamide.

Materials:

-

Cyclophosphamide powder

-

Sterile saline for injection

-

Female ICR or Swiss Webster mice (5-6 weeks old)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Prepare a sterile solution of cyclophosphamide in saline at the desired concentration.

-

On day -4 (four days prior to infection), administer a dose of 150 mg/kg cyclophosphamide via intraperitoneal (IP) injection.[3]

-

On day -1 (one day prior to infection), administer a second dose of 100 mg/kg cyclophosphamide via IP injection.[3]

-

This regimen reliably induces profound neutropenia (<10 neutrophils/μl) for at least three days.

Preparation of Bacterial Inoculum

This protocol details the preparation of a standardized Staphylococcus aureus inoculum for infection.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth II (MHBII)

-

Tryptic Soy Agar (TSA) plates

-

Spectrophotometer

-

Sterile saline

Procedure:

-

From a fresh overnight culture of S. aureus on a TSA plate, inoculate a single colony into a tube containing TSB or MHBII.

-

Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic growth phase.

-

Harvest the bacterial cells by centrifugation.

-

Wash the bacterial pellet with sterile saline and resuspend it in saline.

-

Adjust the bacterial suspension to the desired concentration (e.g., ~1 x 10^7 CFU/mL) by measuring the optical density at 600 nm (OD600) and correlating it with a previously established standard curve of OD vs. CFU/mL.

-

Perform serial dilutions and plate on TSA to confirm the final inoculum concentration.

Mouse Thigh Infection

This protocol describes the procedure for infecting the thigh muscle of neutropenic mice.

Materials:

-

Neutropenic mice

-

Prepared S. aureus inoculum

-

Syringes and needles for intramuscular injection

Procedure:

-

Two hours prior to the administration of the first dose of Afabicin, inject 0.1 mL of the prepared S. aureus inoculum into the posterior thigh muscle of each mouse.[3]

-

This will result in an initial bacterial load of approximately 10^6 CFU/thigh.

Afabicin Administration

This protocol outlines the administration of Afabicin to the infected mice.

Materials:

-

Afabicin (prodrug) formulated for intravenous (IV) or intraperitoneal (IP) administration

-

Vehicle control (e.g., 5% dextrose in water)

-

Syringes and needles for injection

Procedure:

-

Prepare the desired concentrations of Afabicin in the appropriate vehicle.

-

Administer the prepared Afabicin solution or vehicle control to the mice at the specified doses and time points (e.g., every 6 hours) via the chosen route (IV or IP).[3] Dose-ranging studies may include doses from 0.011 to 190 mg/kg.[3]

Determination of Bacterial Load

This protocol details the method for quantifying the number of viable bacteria in the infected thigh tissue.

Materials:

-

Infected and treated mice

-

Sterile dissection tools

-

Sterile phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

TSA plates

-

Sterile dilution tubes

Procedure:

-

At a predetermined time point after the initiation of treatment (e.g., 24, 48, or 72 hours), euthanize the mice.[3]

-

Aseptically dissect the entire posterior thigh muscle from each mouse.

-

Weigh the excised thigh tissue.

-

Place the tissue in a sterile tube containing a known volume of sterile PBS (e.g., 1 mL).

-

Homogenize the tissue until it is completely disrupted.

-

Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.

-

Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of thigh tissue.

-

The efficacy of Afabicin is determined by comparing the log10 CFU/thigh in treated groups to the control group.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of Afabicin.

Caption: Experimental workflow for Afabicin efficacy testing.

Caption: Mechanism of action of Afabicin.

References

- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]

- 2. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. debiopharm.com [debiopharm.com]

High-Performance Liquid Chromatography (HPLC) method for Afabicin quantification

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Afabicin. Afabicin is a first-in-class antistaphylococcal agent that functions as a prodrug, converting in vivo to its active moiety, afabicin desphosphono (Debio 1452), which inhibits the bacterial enzyme FabI.[1][2][3][4] The availability of both oral and intravenous formulations necessitates a robust analytical method for quality control and pharmacokinetic studies.[2][5] This method is suitable for the determination of Afabicin in bulk drug substance and has the potential for adaptation to various biological matrices.

Introduction

Afabicin is an investigational antibiotic with potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6] It possesses a unique mechanism of action, targeting the fatty acid synthesis pathway, which makes it a valuable candidate in the fight against antibiotic resistance.[2][3][4] Accurate and precise quantification of Afabicin is critical for ensuring the quality of pharmaceutical formulations and for conducting pharmacokinetic and metabolic studies in drug development. This document provides a detailed protocol for a UV-based HPLC method for the determination of Afabicin.

Physicochemical Properties of Afabicin

-

Structure: Contains a benzofuran and a naphthyridinone moiety, which are chromophores suitable for UV detection.[1]

Experimental Protocol: HPLC Method for Afabicin Quantification

This protocol is a recommended starting point and should be fully validated in the user's laboratory.

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

HPLC grade acetonitrile, methanol, and water.

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

-

Phosphoric acid, analytical grade.

-

Afabicin reference standard.

2. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 245 nm (This should be optimized by running a UV scan of Afabicin) |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

3. Preparation of Solutions

-

Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Afabicin reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (for Bulk Drug Substance)

-

Accurately weigh an amount of the Afabicin drug substance equivalent to 10 mg of Afabicin and transfer to a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. Method Validation Parameters (Illustrative Data)

The following tables represent typical data that would be generated during method validation.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 8500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 100 | ≥ 0.999 |

Table 3: Precision

| Level | Repeatability (Intra-day, n=6) %RSD | Intermediate Precision (Inter-day, n=6) %RSD |

| Low QC (5 µg/mL) | < 2.0% | < 3.0% |

| Mid QC (50 µg/mL) | < 2.0% | < 3.0% |

| High QC (90 µg/mL) | < 2.0% | < 3.0% |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria |

| Low QC | 99.5% | 98.0% - 102.0% |

| Mid QC | 100.2% | 98.0% - 102.0% |

| High QC | 99.8% | 98.0% - 102.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Estimated Value (µg/mL) |

| LOD | 0.3 |

| LOQ | 1.0 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of Afabicin.

Caption: Key parameters for the validation of the Afabicin HPLC method.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantification of Afabicin. The method is straightforward, utilizing standard C18 column chemistry and UV detection, making it accessible to most analytical laboratories. The provided parameters serve as a strong starting point for method development and validation for quality control and research applications.

References

- 1. Afabicin - Wikipedia [en.wikipedia.org]

- 2. afabicin (Debio 1450) - Debiopharm [debiopharm.com]

- 3. Portico [access.portico.org]

- 4. contagionlive.com [contagionlive.com]

- 5. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Afabicin | S. aureus | Antibiotic | Infection | TargetMol [targetmol.com]

- 7. medkoo.com [medkoo.com]

Application Notes and Protocols: In Vitro Efficacy of Afabicin Against MRSA Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms on both biological and inert surfaces. These biofilms are notoriously resistant to conventional antibiotic therapies, leading to persistent and difficult-to-treat infections. Afabicin (formerly Debio 1450) is a first-in-class antibiotic that selectively targets the staphylococcal enzyme FabI, a critical component of the bacterial fatty acid synthesis pathway.[1] Afabicin is a prodrug that is rapidly converted to its active moiety, Debio 1452, which has demonstrated potent in vitro activity against a wide range of S. aureus isolates, including MRSA.[2][3][4] This document provides a detailed protocol for assessing the in vitro effectiveness of Afabicin against MRSA biofilms, an essential step in evaluating its potential as a therapeutic agent for biofilm-associated infections.

Mechanism of Action: FabI Inhibition

Afabicin's active form, Debio 1452, functions by inhibiting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1] This pathway is responsible for producing the fatty acids necessary for bacterial cell membrane biosynthesis. By blocking FabI, Afabicin disrupts membrane integrity and ultimately leads to bacterial cell death. The high specificity of Afabicin for staphylococcal FabI suggests a narrow-spectrum activity, which could minimize the impact on the patient's natural microbiota.[5]

References

- 1. afabicin (Debio 1450) - Debiopharm [debiopharm.com]

- 2. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Debio1452, a FabI Inhibitor with Potent Activity against Staphylococcus aureus and Coagulase-Negative Staphylococcus spp., Including Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Afabicin Against Clinical Staphylococcus Isolates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afabicin (formerly Debio 1450) is a first-in-class antibiotic with a targeted mechanism of action against Staphylococcus species, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] As a prodrug, afabicin is converted in vivo to its active moiety, afabicin desphosphono (formerly Debio 1452), which selectively inhibits the staphylococcal enoyl-acyl carrier protein reductase (FabI) enzyme.[1][4][5] This enzyme is a critical component of the bacterial fatty acid synthesis II (FASII) pathway, which is essential for bacterial survival.[2][3] The unique target and narrow spectrum of activity make afabicin a promising candidate for treating staphylococcal infections while minimizing the impact on the host's natural microbiota.[2][6]

These application notes provide a summary of the in vitro activity of afabicin against clinical isolates of Staphylococcus and detailed protocols for its assessment.

Data Presentation: In Vitro Susceptibility of Staphylococcus aureus

The in vitro potency of afabicin's active form, afabicin desphosphono, has been demonstrated against a large number of clinical S. aureus isolates. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

| Organism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |